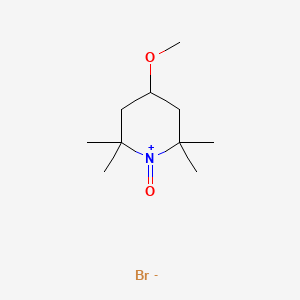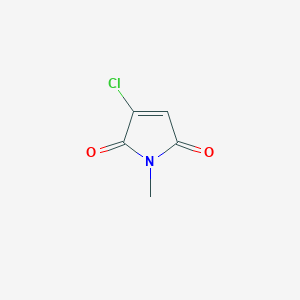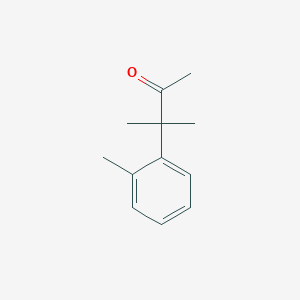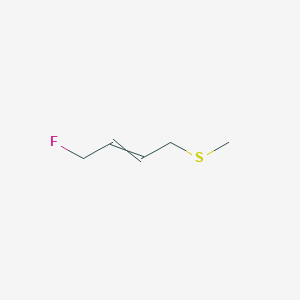![molecular formula C11H21NO3 B14367469 ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate CAS No. 91241-65-5](/img/structure/B14367469.png)
ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of a cyclohexyl ring with a hydroxymethyl group and an ethyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate typically involves the reaction of 4-(hydroxymethyl)cyclohexylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-(hydroxymethyl)cyclohexylmethanol} + \text{ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- N-(4-Hydroxycyclohexyl)carbamate
Uniqueness
Ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate is unique due to its specific structural features, such as the presence of both a hydroxymethyl group and an ethyl carbamate moiety
Propiedades
Número CAS |
91241-65-5 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-9-3-5-10(8-13)6-4-9/h9-10,13H,2-8H2,1H3,(H,12,14) |
Clave InChI |
FLKIQKGKZXWQRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)


![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)

![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)

![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
